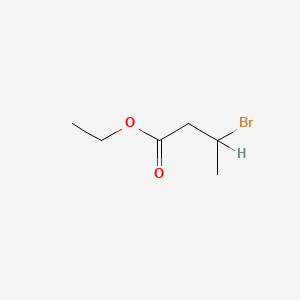

Ethyl 3-bromobutyrate

描述

Ethyl 3-bromobutyrate (CAS 7425-49-2) is an organobromine compound with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 172.09 g/mol . It is a colorless to pale yellow liquid primarily used as an alkylating agent or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a bromine atom at the third carbon of the butyrate ester, making it reactive in nucleophilic substitution (SN2) reactions. Its commercial availability (97–98% purity) and applications in synthesizing amines, heterocycles, and complex ligands are well-documented .

准备方法

Preparation via Degradation of Poly-3-Hydroxybutyrate with Hydrobromic Acid

One innovative green method involves using poly-3-hydroxybutyrate (a biodegradable polymer) as the starting material. This process consists of two main stages:

Stage 1: Poly-3-hydroxybutyrate is reacted with hydrobromic acid (HBr) solution or gas in a closed vessel at elevated temperature (e.g., 90–110 °C) for several hours (5–12 h). This step degrades the polymer and introduces bromine at the 3-position of the butyrate chain.

Stage 2: After partial removal of excess HBr, a low molecular weight alcohol (e.g., methanol) is added to esterify the resulting 3-bromobutyric acid into the corresponding methyl ester (methyl 3-bromobutyrate).

Key Reaction Conditions and Yields:

| Parameter | Condition A | Condition B |

|---|---|---|

| Poly-3-hydroxybutyrate | 0.4 g | 0.4 g |

| Hydrobromic acid solution | 33% HBr in acetic acid, 2 mL | 48% HBr solution, 2 mL |

| Reaction temperature | 90 °C | 110 °C |

| Reaction time | 12 hours | 5 hours |

| Esterification alcohol | Methanol, 3 mL, 50 °C, 2 hours | Methanol, 3 mL, 50 °C, 2 hours |

| Yield of mthis compound (mass basis) | Up to 210% (relative to polymer) | Approx. 43% (mass yield relative to polymer) |

The process yields a mixture of mthis compound and methyl 3-hydroxybutyrate, with the brominated ester being the major product. Analytical methods such as GC-MS and GC-FID confirm the product composition and yield.

- Utilizes renewable biomass-derived polymer.

- Mild reaction conditions.

- High yield and selectivity.

One-Step Preparation from γ-Butyrolactone via Hydrogen Bromide Gas

A widely reported method for preparing this compound analogues (including ethyl 4-bromobutyrate) involves direct bromination of γ-butyrolactone followed by esterification with ethanol. This method can be adapted for this compound by controlling reaction parameters.

Step 1: γ-Butyrolactone is placed in a reactor under a water bath with stirring, temperature controlled between 10–30 °C.

Step 2: Dry hydrogen bromide gas is slowly introduced, typically in a molar ratio of 1.1–1.3 relative to γ-butyrolactone.

Step 3: After gas introduction, the reaction mixture is stirred at 0–50 °C for 1–3 hours.

Step 4: Absolute ethanol is added (1.0–1.2 molar equivalents), and the mixture is stirred at 10–90 °C for 2–6 hours to complete esterification.

Step 5: The reaction mixture is washed with deionized water and sodium bicarbonate solution to neutralize acids and remove impurities.

Step 6: The organic phase is dried over a drying agent to obtain high-purity ethyl bromobutyrate.

| Step | Parameter | Value/Range |

|---|---|---|

| Water bath temperature | Step 1 | 20 ± 5 °C |

| HBr gas molar ratio | Step 2 | 1.2 × γ-butyrolactone |

| Reaction temperature | Step 3 | 40 ± 5 °C |

| Reaction time | Step 3 | 1 ± 0.5 hours |

| Ethanol molar ratio | Step 4 | 1.06 × γ-butyrolactone |

| Esterification temp | Step 4 | 40 ± 5 °C |

| Esterification time | Step 4 | 4 ± 0.5 hours |

This method yields ethyl 4-bromobutyrate with high purity and yield and can be adapted for this compound by adjusting lactone substrate and conditions accordingly.

Bromination and Esterification via 2-Bromobutyric Acid Intermediate

Another classical approach involves:

Step 1: Bromination of butyric acid or its derivatives to produce 2-bromobutyric acid.

Step 2: Esterification of 2-bromobutyric acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

| Step | Conditions |

|---|---|

| Bromination temperature | ~125 °C for 30 min |

| Esterification catalyst | 98% sulfuric acid |

| Esterification temperature | 90–96 °C (reflux with Dean-Stark apparatus) |

| Reaction monitoring | GC analysis, water removal by Dean-Stark trap |

| Purification | Fractional distillation under reduced pressure |

- Conversion of 2-bromobutyric acid can reach 98.4%.

- Ethyl 2-bromobutyrate obtained with purity >99.8%.

- Molar yield approximately 79% relative to acid.

While this method is well-established for 2-bromo derivatives, it provides a framework for preparing 3-bromo analogues by using the corresponding positional isomers.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Form | Yield/Notes |

|---|---|---|---|---|

| Degradation of Poly-3-hydroxybutyrate | Poly-3-hydroxybutyrate | HBr solution/gas, methanol, 90–110 °C, 5–12 h | Mthis compound | Up to 210% (mass basis relative to polymer) |

| One-step from γ-butyrolactone | γ-Butyrolactone | Dry HBr gas, ethanol, 10–90 °C, 1–6 h | This compound | High purity, adaptable conditions |

| Bromination + Esterification (2-bromo acid) | Butyric acid or derivatives | Bromine, H2SO4 catalyst, reflux, Dean-Stark | Ethyl 2-bromobutyrate | 79% molar yield, >99.8% purity |

Research Findings and Notes

The poly-3-hydroxybutyrate method represents a sustainable approach leveraging renewable biomass, with mild conditions and high yields, suitable for green chemistry applications.

The one-step gas-phase bromination and esterification method offers operational simplicity, scalability, and high product purity, making it industrially attractive.

The classical bromination-esterification method remains a robust option for positional isomers, with well-understood reaction mechanisms and purification protocols.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and flame ionization detection (GC-FID) are essential for product characterization and yield quantification in all methods.

科学研究应用

Scientific Research Applications

Ethyl 3-bromobutyrate's applications span several domains:

Organic Synthesis

- Intermediate in Pharmaceuticals : It serves as an essential building block in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. Its reactivity allows for nucleophilic substitutions that lead to biologically active compounds.

- Agrochemicals : The compound is utilized in the manufacture of agricultural chemicals, including bioregulators that enhance plant growth and resistance to pests.

Biological Applications

- Synthesis of Active Molecules : this compound is employed in synthesizing biologically active molecules, which can be used in drug development and biochemical assays.

- Research on Enzyme Modifications : It has been studied for its potential to modify enzymes and proteins due to its high reactivity with sulfhydryl groups, making it valuable in biochemical research .

Industrial Uses

- Production of Polymers and Resins : The compound is also used in producing various industrial chemicals such as polymers and resins, showcasing its versatility beyond laboratory applications.

Case Study 1: Synthesis of Biologically Active Compounds

A research team utilized this compound to synthesize a series of aminobenzodiazepine derivatives. The study highlighted how the compound acted as an alkylating agent, facilitating the formation of complex structures necessary for therapeutic applications .

Case Study 2: Agricultural Applications

In agricultural chemistry, this compound was tested as a precursor for developing plant growth regulators. The results indicated significant improvements in crop yields when applied at specific concentrations, demonstrating its practical utility in enhancing agricultural productivity.

作用机制

Ethyl 3-bromobutyrate can be compared with other bromoesters such as ethyl 2-bromobutyrate and ethyl 4-bromobutyrate:

Ethyl 2-bromobutyrate: Similar in structure but with the bromine atom on the second carbon. It has different reactivity and applications.

Ethyl 4-bromobutyrate: The bromine atom is on the fourth carbon, leading to different chemical behavior and uses.

Uniqueness: this compound is unique due to its specific placement of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic pathways where other bromoesters may not be as effective.

相似化合物的比较

Comparison with Similar Brominated Esters

Structural Isomers and Positional Analogs

Ethyl 4-Bromobutyrate (CAS 2969-81-5)

- Molecular Formula : C₆H₁₁BrO₂ (same as ethyl 3-bromobutyrate).

- Molecular Weight : 195.06 g/mol .

- Key Differences: Bromine is positioned at the terminal (fourth) carbon.

- Applications : Used in synthesizing longer-chain carboxylic acids or γ-lactones due to its terminal bromine .

Ethyl 2-Bromo-3-methylbutyrate (CAS 609-12-1)

- Molecular Formula : C₇H₁₃BrO₂.

- Molecular Weight : 209.08 g/mol .

- Key Differences : Bromine is on the second carbon, with a methyl group at the third carbon. The branching increases steric hindrance, favoring elimination (E2) over substitution in some cases.

- Applications : Useful in sterically demanding reactions or as a precursor to branched alkanes .

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)

- Molecular Formula : C₈H₁₅BrO₂.

- Molecular Weight : 223.11 g/mol .

- Key Differences : Additional methyl groups at the third carbon create significant steric bulk, further altering reactivity. Likely used in specialized syntheses requiring hindered intermediates.

Ethyl 2-Bromoisobutyrate (CAS 600-00-0)

- Molecular Formula : C₆H₁₁BrO₂.

- Molecular Weight : 195.06 g/mol .

- Key Differences : Bromine on the second carbon of a branched (isobutyrate) backbone. This structure is optimal for generating tertiary radicals or carbocations in polymerization or alkylation reactions .

Reactivity and Functional Group Analysis

Physical and Chemical Properties

生物活性

Ethyl 3-bromobutyrate (C₆H₁₁BrO₂) is an organic compound notable for its potential biological activity, particularly in synthetic organic chemistry and pharmacology. The presence of the bromine atom enhances its reactivity, making it a candidate for various applications, including the synthesis of pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its chemical properties, biological effects, and relevant research findings.

This compound is an alkylating agent characterized by a three-carbon butane chain with a bromine atom at the beta position from the ester group. Its molecular structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis. The bromine atom serves as a good leaving group, facilitating the formation of new carbon-carbon bonds when reacted with nucleophiles .

Key Reactions

The following table summarizes some significant reactions involving this compound:

| Reaction | Products |

|---|---|

| This compound + NaCN | 3-Cyano butyrate + NaBr |

| This compound + H₂O | 3-Bromobutyric acid + Ethanol |

These reactions illustrate the compound's utility in synthesizing various organic molecules.

Antiparasitic Potential

Recent studies have explored the antiparasitic properties of compounds related to this compound. For instance, derivatives have shown effectiveness against Toxoplasma gondii, suggesting that modifications of this compound could lead to potent antiparasitic agents .

Toxicological Studies

This compound has been evaluated for its toxicity and potential carcinogenicity. In animal studies, it was administered to mice to assess its long-term effects:

- Skin Initiation-Promotion Study : A single dose application did not result in significant tumor formation (P > 0.05) compared to control groups.

- Injection Studies : When injected at varying doses over extended periods, there was no significant increase in lung tumors; however, some studies indicated a potential for sarcoma development at injection sites .

Mutagenicity Testing

In mutagenicity assays, this compound yielded mixed results. It was negative in the Ames test with several Salmonella typhimurium strains but showed weakly positive results in a mouse lymphoma assay when metabolic activation was present . This suggests that while it may not be a strong mutagen, its alkylating properties warrant caution.

Synthesis of Pharmaceutical Intermediates

This compound has been utilized as an intermediate in synthesizing aldose reductase inhibitors for diabetes treatment. Research has demonstrated its effectiveness in producing complex organic molecules that exhibit biological activity relevant to therapeutic applications .

Agricultural Applications

The compound has also been patented for use in manufacturing agricultural chemicals. It serves as a precursor in synthesizing bioregulators that affect plant growth and development, showcasing its versatility beyond pharmaceutical applications .

常见问题

Q. What are the primary synthetic routes for Ethyl 3-bromobutyrate, and how do reaction conditions influence yield?

Basic

this compound is commonly synthesized via nucleophilic substitution or alkylation. A standard method involves reacting 3-bromobutyric acid with ethanol under acid catalysis (e.g., H₂SO₄) . Alternatively, alkylation of ethyl bromides with butyrate precursors using bases like Cs₂CO₃ in refluxing acetonitrile is effective . Key factors affecting yield include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants.

Advanced

Advanced synthesis focuses on optimizing regioselectivity and minimizing side products. For example, using mPEG alkoxides in nucleophilic substitution with this compound produces mPEG-butyric acid derivatives, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis . Kinetic studies using NMR or GC-MS can monitor intermediate formation, while DoE (Design of Experiments) approaches help identify critical parameters (e.g., catalyst loading, reaction time) .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Basic

Basic characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.1–4.3 ppm for -OCH₂CH₃) and bromine position (δ ~3.5–4.0 ppm for -CH₂Br) .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch) .

Advanced

Advanced techniques include:

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects in derivatives like ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate .

- DFT Calculations : Predict electronic distribution and reactivity sites for brominated esters, aiding in rational drug design .

Q. What are the methodological challenges in analyzing conflicting data from different synthetic protocols?

Basic

Contradictions in yield or purity often arise from reagent purity, solvent choice, or reaction scale. For instance, Cs₂CO₃-mediated alkylations may yield side products if moisture is present . Basic mitigation includes repeating experiments under controlled conditions and cross-validating with TLC or HPLC.

Advanced

Advanced resolution involves:

- Isotopic Labeling : Traces reaction pathways to identify unexpected intermediates.

- Mechanistic Probes : Use of deuterated solvents or radical scavengers to distinguish between SN1/SN2 or radical mechanisms .

- Multivariate Analysis : Applies PCA (Principal Component Analysis) to isolate variables causing discrepancies in large datasets .

Q. How can this compound be utilized in polymer and drug development research?

Basic

As a building block:

- Polymer Synthesis : Reacts with mPEG alkoxides to form PEGylated derivatives for drug delivery systems .

- Pharmaceutical Intermediates : Used in synthesizing chromanone-based amines for serotonin receptor ligands .

Advanced

Advanced applications focus on functionalization:

- Click Chemistry : Azide-alkyne cycloadditions with propargyl esters of 3-bromobutyrate for bioconjugation .

- Enzyme Targeting : Covalent bonding with active-site nucleophiles (e.g., cysteine residues) to study inhibition kinetics .

Q. What safety protocols are critical when handling this compound?

Basic

- PPE : Gloves, goggles, and fume hoods to avoid inhalation/skin contact.

- First Aid : Immediate rinsing with water for eye/skin exposure; consult MSDS for brominated esters .

Advanced

- Waste Management : Neutralization with dilute NaOH to hydrolyze bromoesters into less hazardous carboxylic acids.

- In Situ Monitoring : IR or Raman spectroscopy detects leaks in closed-system reactors .

Q. How can experimental design principles optimize this compound-based research?

Basic

- Factorial Design : Varies factors like temperature, solvent, and catalyst to identify optimal conditions .

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reaction time vs. yield) .

Advanced

- High-Throughput Screening : Automates parallel reactions to explore diverse substrates (e.g., substituted benzimidates) .

- Machine Learning : Predicts reaction outcomes using datasets from prior syntheses, reducing trial-and-error .

属性

IUPAC Name |

ethyl 3-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXQLUFLTHEZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883499 | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-49-2 | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-bromobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。